molecular formula C18H8ClF17N2O B12858605 4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole

4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole

Cat. No.: B12858605
M. Wt: 626.7 g/mol
InChI Key: VTVMGSFKAHKRFA-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and a perfluorooctyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the perfluorooctyl chain: This can be done through a coupling reaction using perfluorooctyl iodide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The perfluorooctyl chain may enhance its lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-methoxyphenyl)-3-(perfluorobutyl)-1H-pyrazole
  • 4-Chloro-5-(4-methoxyphenyl)-3-(perfluorohexyl)-1H-pyrazole
  • 4-Chloro-5-(4-methoxyphenyl)-3-(perfluorodecyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-Chloro-5-(4-methoxyphenyl)-3-(perfluorooctyl)-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and physical properties. The perfluorooctyl chain, in particular, imparts high thermal stability and resistance to chemical degradation, making it valuable for various applications.

Properties

Molecular Formula

C18H8ClF17N2O

Molecular Weight

626.7 g/mol

IUPAC Name

4-chloro-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C18H8ClF17N2O/c1-39-7-4-2-6(3-5-7)9-8(19)10(38-37-9)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)18(34,35)36/h2-5H,1H3,(H,37,38)

InChI Key

VTVMGSFKAHKRFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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